molecular formula C21H22F2N2O3S B1150164 SGX201

SGX201

Cat. No.: B1150164
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SGX201 is an oral, time-release formulation of beclomethasone 17,21-dipropionate (BDP), a synthetic corticosteroid developed by Soligenix, Inc. for the prevention of acute radiation enteritis (ARE) in rectal cancer patients undergoing concurrent radiotherapy and chemotherapy . The drug utilizes an enteric-coated tablet designed to deliver BDP to the distal gastrointestinal (GI) tract, where radiation-induced inflammation predominantly occurs. By minimizing systemic absorption, this compound aims to reduce corticosteroid-related side effects such as immunosuppression while maximizing localized anti-inflammatory effects .

In Phase I/II clinical trials involving 16 patients, this compound demonstrated safety and tolerability across all dose groups, with a notably low incidence of diarrhea compared to historical controls .

Properties

Molecular Formula

C21H22F2N2O3S

Appearance

Solid powder

Synonyms

SGX201;  SGX201;  SGX 201. DOR201;  DOR-201;  DOR 201.; NONE

Origin of Product

United States

Comparison with Similar Compounds

Key Comparator: OrbeShield®

OrbeShield® is another proprietary BDP-based formulation developed by Soligenix. While both drugs leverage BDP’s localized anti-inflammatory properties, their delivery mechanisms and indications differ significantly:

Parameter SGX201 OrbeShield®
Formulation Enteric-coated tablet for delayed release Dual-release tablet (immediate + delayed)
Target GI Region Distal GI tract (e.g., colon) Proximal and distal GI tract
Primary Indication Acute radiation enteritis Acute GI injury from systemic radiation exposure (e.g., biodefense scenarios)
Clinical Data Phase I/II: 16 patients; low diarrhea incidence Preclinical/clinical data not detailed in evidence
Regulatory Status FDA Fast Track; European patents (2018–2019) Patented for radiation/chemotherapy-induced GI damage
Advantages Optimized for localized distal inflammation Broad GI coverage; potential for combination therapy

Mechanistic Contrast :

  • This compound’s enteric coating ensures BDP release in the distal GI tract, aligning with ARE pathophysiology .
  • OrbeShield®’s dual-release system addresses both proximal and distal inflammation, making it versatile for systemic radiation exposure .

Comparison with Systemic Corticosteroids

This compound’s localized action and low systemic bioavailability (<1% for BDP) reduce risks of immunosuppression and metabolic side effects, a critical advantage over systemic alternatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.